Ethylene glycol-di water

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

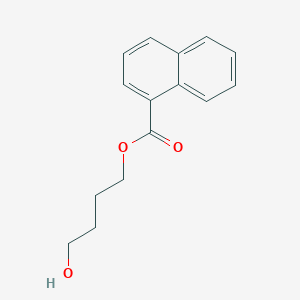

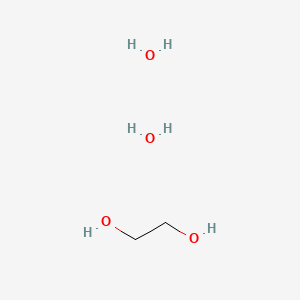

Ethylene glycol-di water is a mixture of ethylene glycol and deionized water. . Deionized water is water that has had most of its mineral ions removed, making it highly pure. The combination of ethylene glycol and deionized water is often used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Ethylene glycol is typically synthesized from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethylene glycol according to the chemical equation: [ \text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{CH}_2\text{-OH} ] This reaction can be catalyzed by either acids or bases and can also occur at neutral pH under elevated temperatures . Industrial production methods often involve the use of catalytic processes to optimize yield and efficiency .

Chemical Reactions Analysis

Ethylene glycol undergoes various chemical reactions, including:

Oxidation: Ethylene glycol can be oxidized to produce oxalic acid and carbon dioxide.

Reduction: It can be reduced to ethylene.

Substitution: In the presence of phosphorus trichloride (PX3) or thionyl chloride (SOCl2), ethylene glycol can be converted to ethylene dichloride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethylene glycol-di water mixtures are widely used in scientific research due to their unique properties:

Chemistry: Used as a solvent and in the synthesis of various chemical compounds.

Biology: Employed in cryopreservation of biological samples due to its antifreeze properties.

Medicine: Utilized in the formulation of pharmaceuticals and as a coolant in medical devices.

Industry: Used in heat transfer fluids, antifreeze formulations, and as a component in hydraulic fluids

Mechanism of Action

The mechanism by which ethylene glycol-di water exerts its effects is primarily through its physical and chemical properties. Ethylene glycol, being a polar solvent, strongly absorbs microwave irradiation, which can accelerate chemical reactions by thermal effects . The water component also plays a crucial role in maintaining the stability and solubility of the mixture.

Comparison with Similar Compounds

Ethylene glycol-di water can be compared with other similar compounds such as:

Propylene glycol: Similar in physical properties but less toxic than ethylene glycol.

Diethylene glycol: Has a higher boiling point and is used in similar applications but is more toxic.

Triethylene glycol: Used as a plasticizer and in the production of polyester resins

Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its balance of effectiveness and relatively lower toxicity compared to some alternatives.

Properties

CAS No. |

838101-92-1 |

|---|---|

Molecular Formula |

C2H10O4 |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

ethane-1,2-diol;dihydrate |

InChI |

InChI=1S/C2H6O2.2H2O/c3-1-2-4;;/h3-4H,1-2H2;2*1H2 |

InChI Key |

UXDIJKVUSXILLS-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)O.O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)

![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)

![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)

![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)

![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)

![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)